molecular formula C38H45N5O13S B609449 N-(Azido-PEG3)-N-Fluorescein-PEG3-acid CAS No. 2100306-50-9

N-(Azido-PEG3)-N-Fluorescein-PEG3-acid

Cat. No.: B609449
CAS No.: 2100306-50-9
M. Wt: 811.86
InChI Key: VGMWZPOXYYJXCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Azido-PEG3)-N-Fluorescein-PEG3-acid is a compound that combines the properties of polyethylene glycol (PEG), azide, and fluorescein. This compound is particularly useful in bioconjugation and imaging applications due to its ability to form stable linkages and its fluorescent properties.

Mechanism of Action

Target of Action

N-(Azido-PEG3)-N-Fluorescein-PEG3-acid is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are designed to target specific proteins for degradation . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTAC .

Mode of Action

The compound contains an azide group, which enables PEGylation via Click Chemistry . Click Chemistry is a type of chemical reaction that involves the joining of molecular fragments with high yield . The azide group in the compound can react with molecules containing alkyne groups to form a stable triazole linkage . This reaction is often used for the introduction of affinity tags or the formation of bioconjugates .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of protein degradation. By forming a part of PROTACs, it helps in selectively degrading target proteins . The degradation of these proteins can affect various biochemical pathways, depending on the function of the target protein .

Pharmacokinetics

The compound is a Polyethylene Glycol (PEG)-based linker . PEG linkers are known to improve the solubility, stability, and bioavailability of drugs . They are hydrophilic and can increase the half-life of the drug in the body, thereby improving its pharmacokinetic properties .

Result of Action

The primary result of the action of this compound is the degradation of target proteins . This can lead to various molecular and cellular effects, depending on the role of the degraded protein. For instance, if the target protein is a key player in a disease pathway, its degradation could potentially halt the progression of the disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound . Furthermore, the presence of other molecules that can react with the azide group in the compound can potentially affect its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Azido-PEG3)-N-Fluorescein-PEG3-acid typically involves the following steps:

    PEGylation: Polyethylene glycol (PEG) chains are introduced to enhance solubility and biocompatibility.

    Fluorescein Conjugation: Fluorescein is attached to provide fluorescent properties for imaging applications.

The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF), and the reactions are typically carried out at room temperature .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process includes rigorous purification steps to ensure high purity and consistency of the final product. Techniques such as column chromatography and high-performance liquid chromatography (HPLC) are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

N-(Azido-PEG3)-N-Fluorescein-PEG3-acid undergoes several types of chemical reactions, including:

    Click Chemistry: The azide group reacts with alkynes to form stable triazole linkages.

    Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include triazole-linked conjugates, which are stable and useful for various bioconjugation applications .

Scientific Research Applications

N-(Azido-PEG3)-N-Fluorescein-PEG3-acid has a wide range of applications in scientific research:

    Chemistry: Used in click chemistry for the synthesis of complex molecules.

    Biology: Employed in the labeling of biomolecules for imaging and tracking within biological systems.

    Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials and nanotechnology

Comparison with Similar Compounds

Similar Compounds

    Azido-PEG3-Biotin: Similar in structure but contains a biotin moiety instead of fluorescein.

    Azido-PEG3-Amine: Contains an amine group instead of fluorescein.

Uniqueness

N-(Azido-PEG3)-N-Fluorescein-PEG3-acid is unique due to its combination of azide and fluorescein functionalities, which allows for both click chemistry and fluorescent imaging. This dual functionality makes it particularly valuable in applications requiring both bioconjugation and visualization .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H45N5O13S/c39-42-40-8-12-50-16-20-54-22-18-52-14-10-43(9-13-51-17-21-53-19-15-49-11-7-35(46)47)37(57)41-26-1-4-30-29(23-26)36(48)56-38(30)31-5-2-27(44)24-33(31)55-34-25-28(45)3-6-32(34)38/h1-6,23-25,44-45H,7-22H2,(H,41,57)(H,46,47)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMWZPOXYYJXCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=S)N(CCOCCOCCOCCC(=O)O)CCOCCOCCOCCN=[N+]=[N-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H45N5O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501098881
Record name 4,7,10-Trioxa-13-azatetradecanoic acid, 13-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-14-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-14-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501098881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

811.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2100306-50-9
Record name 4,7,10-Trioxa-13-azatetradecanoic acid, 13-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-14-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-14-thioxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2100306-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10-Trioxa-13-azatetradecanoic acid, 13-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-14-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-14-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501098881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(Azido-PEG3)-N-Fluorescein-PEG3-acid
Reactant of Route 2
N-(Azido-PEG3)-N-Fluorescein-PEG3-acid
Reactant of Route 3
Reactant of Route 3
N-(Azido-PEG3)-N-Fluorescein-PEG3-acid
Reactant of Route 4
N-(Azido-PEG3)-N-Fluorescein-PEG3-acid
Reactant of Route 5
N-(Azido-PEG3)-N-Fluorescein-PEG3-acid
Reactant of Route 6
Reactant of Route 6
N-(Azido-PEG3)-N-Fluorescein-PEG3-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.